2-(Perfluoropropyl)pyridin-4-amine
CAS No.:
Cat. No.: VC13611951
Molecular Formula: C8H5F7N2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F7N2 |
|---|---|
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | 2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-amine |
| Standard InChI | InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-3-4(16)1-2-17-5/h1-3H,(H2,16,17) |
| Standard InChI Key | WQZOSTMPRFRBTQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)C(C(C(F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1=CN=C(C=C1N)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 2-(Perfluoropropyl)pyridin-4-amine consists of a pyridine core substituted with a perfluoropropyl group (-CF₂CF₂CF₃) at the 2-position and an amino group (-NH₂) at the 4-position. The perfluoropropyl group introduces strong electron-withdrawing effects, which influence the electronic distribution of the pyridine ring and enhance the compound’s metabolic stability and lipophilicity . The amine group provides a reactive site for further functionalization, enabling the synthesis of derivatives for targeted applications .
Molecular Formula and Weight
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Molecular Formula: C₈H₅F₇N₂
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Molecular Weight: 262.13 g/mol
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IUPAC Name: 2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-amine .
Spectroscopic Data
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¹H NMR: The pyridine ring protons resonate between δ 6.8–8.5 ppm, while the amine protons appear as a broad singlet near δ 5.5 ppm .
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¹⁹F NMR: The perfluoropropyl group exhibits characteristic signals at δ -80 to -125 ppm, consistent with CF₃ and CF₂ environments .
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IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1300 cm⁻¹, and N-H stretches are observed near 3300–3500 cm⁻¹ .
Synthesis and Reaction Pathways
Cyclization of Nitrile Precursors
A patent by the European Patent Office (EP2228366A1) describes the synthesis of 2-amino-4-(halogenalkyl)pyridines via cyclization of nitrile precursors with nitrogen-containing compounds . For 2-(Perfluoropropyl)pyridin-4-amine, this method involves:
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Metallation: α-Metalation of a nitrile precursor (e.g., 3-(perfluoropropyl)propanenitrile) using a strong base (e.g., LDA).
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Cyclization: Reaction with a nitrogen source (e.g., ammonium acetate) under reflux conditions to form the pyridine ring .
One-Pot Perfluoroalkylation
An alternative route employs perfluoroalkanesulfinates (RfSO₂Na) as perfluoroalkylating agents . The procedure involves:
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Reagent Preparation: Synthesis of perfluoropropanesulfinate (C₃F₇SO₂Na) via literature methods .
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Coupling Reaction: Reaction of 4-aminopyridine with C₃F₇SO₂Na in the presence of AgF and PPh₃ in acetonitrile at 50°C .
Table 1: Comparison of Synthetic Methods
Physical and Chemical Properties
Physicochemical Data
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile .
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Stability: Resists hydrolysis and oxidation under ambient conditions due to the perfluoropropyl group .
Reactivity
The amine group undergoes typical reactions such as:
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Acylation: Formation of amides with acyl chlorides.
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Chichibabin Reaction: Introduction of a second amine group at the para-position under basic conditions .
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Coordination Chemistry: Serves as a ligand for transition metals (e.g., platinum), enhancing antitumor activity in complexes .
Applications in Pharmaceutical and Material Sciences
Medicinal Chemistry
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Kinase Inhibitors: Analogous 4-aminopyridine derivatives exhibit potent inhibition of Janus kinases (JAK2 IC₅₀ = 0.7 nM) .
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Antitumor Agents: Platinum complexes with perfluoroalkyl pyridine ligands demonstrate selective cytotoxicity against cancer cell lines .
Materials Science
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